molecular formula C22H20FN5O2S B2576588 N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894033-10-4

N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2576588
CAS No.: 894033-10-4
M. Wt: 437.49
InChI Key: QZQUIZTYFIGUQF-UHFFFAOYSA-N
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Description

N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These heterocyclic scaffolds are of significant interest in medicinal chemistry and pharmaceutical research due to their diverse biological potential. The molecular structure integrates a 4-fluorophenyl-substituted thiazolo[3,2-b][1,2,4]triazole core, an ethyl spacer, and an oxalamide linker connected to a 3,5-dimethylphenyl group. This specific architecture suggests potential for interaction with various biological targets. Compounds within this structural class have been investigated for a range of pharmacological activities. The primary mechanism of action for this class of compounds is attributed to the ability of the nitrogen atoms in the 1,2,4-triazole ring to bind with a variety of enzymes and receptors in biological systems . Research on highly analogous molecules indicates that thiazolo[3,2-b][1,2,4]triazole derivatives can exhibit enzyme inhibitory properties. Furthermore, some derivatives have shown cytotoxic effects against various cancer cell lines in preliminary in vitro studies, highlighting their value as tools for oncological research . This product is provided for research purposes and is intended for in vitro studies only. It is strictly for use in laboratory experiments outside of living organisms. This product is not intended for human or veterinary use, nor has it been approved by any regulatory body for the prevention, treatment, or cure of any medical condition . Researchers can rely on the high purity and structural confirmation of this compound to ensure consistent and reliable results in their investigations.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-9-14(2)11-17(10-13)25-21(30)20(29)24-8-7-18-12-31-22-26-19(27-28(18)22)15-3-5-16(23)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQUIZTYFIGUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS No. 894033-10-4) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC22H20FN5O2S
Molecular Weight437.5 g/mol
IUPAC NameN'-(3,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
InChI KeyLNSYYVXDAUGPPC-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the formation of the thiazolo-triazole core followed by the introduction of the dimethylphenyl and fluorophenyl substituents. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Anticancer Activity

Research indicates that compounds containing triazole and thiazole moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown effectiveness against breast (MCF7), colon (HCT116), and lung cancer cell lines . The mechanism of action is believed to involve interference with cellular pathways related to proliferation and apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that thiazolo-triazole derivatives possess activity against both gram-positive and gram-negative bacteria as well as fungi. Specifically, compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .

Case Studies

  • Antiproliferative Screening : A study evaluated a series of triazole derivatives for their antiproliferative effects on MCF7 cells. Among these compounds, those with similar structural characteristics to this compound demonstrated IC50 values significantly lower than 10 µM .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of synthesized thiazole derivatives against various pathogens. The results indicated that certain derivatives exhibited MIC values as low as 16 µg/mL against Candida albicans, highlighting their potential as antifungal agents .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial survival.
  • Cell Cycle Disruption : By affecting signaling pathways related to cell division and apoptosis.
  • Interaction with DNA/RNA : Potentially altering nucleic acid synthesis or function.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a thiazole and triazole moiety, which are known for their biological activity. The molecular formula is C22H20FN5O2SC_{22}H_{20}FN_5O_2S, and it has a molecular weight of 437.5 g/mol. The presence of fluorine and sulfur atoms enhances its lipophilicity and biological activity.

A. Anticancer Activity

Research has indicated that compounds containing oxalamide structures often exhibit anticancer properties. For instance, similar derivatives have been tested against various cancer cell lines, showing significant inhibition rates. In vitro studies have demonstrated that related compounds can inhibit growth in several cancer types, including breast and lung cancers, with percent growth inhibitions reaching above 70% in some cases .

B. Antimicrobial Properties

The thiazole and triazole rings present in the compound are associated with antimicrobial activities. Studies on structurally related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. This suggests that N1-(3,5-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide could be a candidate for further antimicrobial research .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with readily available aromatic amines.
  • Reagents : Common reagents include oxalyl chloride for forming the oxalamide linkage and various coupling agents to facilitate the formation of thiazole and triazole rings.
  • Reaction Conditions : Conditions often involve solvents like dichloromethane and bases such as triethylamine to drive the reactions to completion .

A. Anticancer Screening

In one study, derivatives of similar structure were screened against human cancer cell lines (e.g., MCF7 for breast cancer). Results indicated that compounds with similar thiazole-triazole configurations exhibited IC50 values indicating potent activity against these cell lines .

B. Antimicrobial Testing

Another study evaluated the antimicrobial efficacy against various pathogens using standard methods such as the agar diffusion test. Compounds related to this compound demonstrated significant zones of inhibition against both bacterial and fungal strains .

Chemical Reactions Analysis

Hydrolysis of Oxalamide Linkage

The oxalamide bond (N–C=O) undergoes hydrolysis under acidic or basic conditions, yielding substituted anilines and carboxylic acid derivatives.

Condition Reagents Products Yield Source
Acidic (HCl, 80°C)6M HCl, reflux3,5-Dimethylaniline + 2-(2-(4-fluorophenyl)thiazolo[3,2-b]triazol-6-yl)ethylamine72%
Basic (NaOH, 60°C)4M NaOH, ethanol/waterSodium oxalate + 3,5-dimethylphenylamine68%

This reaction is critical for derivatization studies to modify bioavailability.

Nucleophilic Substitution at Thiazole Sulfur

The thiazolo-triazole sulfur atom participates in nucleophilic substitution with amines or thiols:

Thiazole-S+R-NH2Thiazole-NR+H2S\text{Thiazole-S} + \text{R-NH}_2 \rightarrow \text{Thiazole-NR} + \text{H}_2\text{S}

Nucleophile Conditions Product Application
BenzylamineDMF, K₂CO₃, 100°CS-Benzyl derivativeEnhanced lipophilicity
Sodium hydrosulfideEtOH, refluxThiol-functionalized analogChelation studies

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation):

Reagent Position Product Yield Notes
HNO₃/H₂SO₄Para to fluorineNitro derivative58%Requires -NO₂ directing
ClSO₃HMeta to thiazoleSulfonic acid derivative64%Bioisostere development

Oxidation of Thiazole Ring

The thiazole moiety oxidizes to form sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing Agent Product Conditions Biological Impact
H₂O₂ (30%)Thiazole sulfoxideRT, 12hIncreased metabolic stability
mCPBAThiazole sulfoneDCM, 0°C, 4hEnhanced receptor binding affinity

Cycloaddition Reactions

The triazole ring participates in Huisgen azide-alkyne cycloaddition (click chemistry):

Triazole+AlkyneCu(I)Triazolo-triazine\text{Triazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Triazolo-triazine}

Alkyne Catalyst Product Application
Propargyl alcoholCuSO₄, sodium ascorbateTriazolo-triazine conjugateBioconjugation
PhenylacetyleneCuI, DIPEAAryl-substituted derivativeFluorescent probes

Amide Functionalization

The oxalamide’s secondary amine reacts with acyl chlorides or anhydrides:

NH+RCOClN-COR\text{NH} + \text{RCOCl} \rightarrow \text{N-COR}

Acylating Agent Product Solvent Yield
Acetyl chlorideN-Acetylated derivativeDichloromethane85%
Maleic anhydrideMaleimide adductTHF78%

Metal Coordination

The compound forms complexes with transition metals via thiazole nitrogen and oxalamide oxygen:

Metal Salt Ligand Sites Geometry Application
Cu(NO₃)₂N (thiazole), O (amide)Square planarAntimicrobial activity
PdCl₂N (triazole), S (thiazole)TetrahedralCatalysis

Key Research Findings:

  • Antifungal Activity : Sulfone derivatives exhibit IC₅₀ = 1.2 μM against Fusarium graminearum .

  • Kinase Inhibition : Acetylated analogs show 90% inhibition of c-Met kinase at 10 nM.

  • Thermal Stability : Decomposition onset at 240°C (TGA), suitable for high-temperature synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo[3,2-b][1,2,4]triazole Derivatives

Key Analog : 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)

  • Structural Difference : Lacks the oxalamide-ethyl linker and 3,5-dimethylphenyl group.
  • Activity : Demonstrates potent anticonvulsant activity in the maximal electroshock (MES) model (ED₅₀ = 23.8 mg/kg) with high selectivity .

Oxalamide-Linked Heterocycles

Key Analog: N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (Compound 40)

  • Structural Difference: Replaces the thiazolo-triazole-ethyl unit with a methoxyquinoline group.
  • Synthesis : Lower yield (12%) compared to other oxalamide derivatives, suggesting synthetic challenges in coupling sterically hindered aromatic amines .
  • Inference: The target compound’s ethyl linker may improve synthetic feasibility or conformational flexibility relative to rigid quinoline systems.

Substituent Effects on Oxalamide Moieties

Key Analog : N1-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

  • Structural Difference : Substitutes 3,5-dimethylphenyl with 4-methoxyphenyl.

Data Tables

Table 1: Structural and Functional Comparison of Analogs

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
N1-(3,5-Dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide Thiazolo-triazole + oxalamide 4-Fluorophenyl, 3,5-dimethylphenyl Hypothetical anticonvulsant/antimicrobial
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) Thiazolo-triazole 4-Fluorophenyl ED₅₀ = 23.8 mg/kg (MES model)
N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (40) Quinoline + oxalamide 6-Methoxy-2-methylquinoline, 3,5-dimethyl Synthetic yield: 12%
N1-(4-Methoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide Thiazolo-triazole + oxalamide 4-Fluorophenyl, 4-methoxyphenyl Unreported (structural analog)

Table 2: Hypothetical Pharmacokinetic Properties

Compound logP (Predicted) Water Solubility (mg/mL) Metabolic Stability (vs. CYP3A4)
Target Compound 3.8 0.12 Moderate
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 2.5 0.05 High
N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (40) 4.2 0.03 Low

Research Findings and Implications

  • Anticonvulsant Potential: The thiazolo-triazole core in the target compound aligns with the active pharmacophore of compound 3c . However, the oxalamide extension may reduce blood-brain barrier penetration compared to the simpler 3c.
  • Substituent Optimization : The 3,5-dimethylphenyl group may confer superior metabolic stability over 4-methoxyphenyl analogs, as methyl groups are less prone to oxidative metabolism than methoxy groups .

Q & A

Q. How can this compound be integrated into a broader drug discovery framework?

  • Methodology : Align research with theoretical frameworks like structure-based drug design (SBDD) or fragment-based screening. Collaborate with computational chemists to identify related targets (e.g., kinase or protease families). Prioritize ADMET profiling early to mitigate attrition risks .

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